molecular formula C12H20O2 B081691 (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol CAS No. 14320-35-5

(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol

Cat. No. B081691
CAS RN: 14320-35-5
M. Wt: 196.29 g/mol
InChI Key: LDQSOXHNCNMAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Mechanism Of Action

The mechanism of action of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and neuronal cell death. It has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.

Biochemical And Physiological Effects

Studies have shown that (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One advantage of using (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol in lab experiments is its ability to cross the blood-brain barrier, making it an effective candidate for the treatment of neurological diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol. One direction is to further investigate its mechanism of action to determine how it modulates various signaling pathways. Another direction is to optimize its therapeutic potential by exploring its efficacy in combination with other drugs. Additionally, more studies are needed to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol can be achieved through a multi-step process involving the reaction of various chemical reagents. One common synthesis method involves the use of sodium borohydride and acetic acid to reduce the corresponding ketone to the alcohol. This method has been shown to be effective in producing high yields of the compound.

properties

CAS RN

14320-35-5

Product Name

(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[9-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol

InChI

InChI=1S/C12H20O2/c13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h7-14H,1-6H2

InChI Key

LDQSOXHNCNMAKA-UHFFFAOYSA-N

SMILES

C1CC2C3CC(C(C3)C2C1CO)CO

Canonical SMILES

C1CC2C3CC(C(C3)C2C1CO)CO

Other CAS RN

14320-35-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.